molecular formula C16H24N4O2S B11466869 N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide

N-(5-cyclohexyl-1,3,5-triazinan-2-ylidene)-4-methylbenzenesulfonamide

Cat. No.: B11466869
M. Wt: 336.5 g/mol
InChI Key: CWEHNGYOJBQWCR-UHFFFAOYSA-N
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Description

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide is a complex organic compound characterized by its unique structure, which includes a cyclohexyl group, a tetrahydro-1,3,5-triazine ring, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide typically involves multiple steps, starting with the preparation of the cyclohexyl and triazine components, followed by their coupling with the benzenesulfonamide moiety. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high-quality output.

Chemical Reactions Analysis

Types of Reactions

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups within the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts to facilitate substitution reactions. Reaction conditions such as solvent choice, temperature, and pH are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide exerts its effects involves interactions with specific molecular targets and pathways. These may include binding to enzymes or receptors, modulating signaling pathways, and influencing cellular processes. Detailed studies are required to elucidate the precise mechanisms and identify the key molecular targets involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)-4-methyl-1-benzenesulfonamide stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C16H24N4O2S

Molecular Weight

336.5 g/mol

IUPAC Name

N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)-4-methylbenzenesulfonamide

InChI

InChI=1S/C16H24N4O2S/c1-13-7-9-15(10-8-13)23(21,22)19-16-17-11-20(12-18-16)14-5-3-2-4-6-14/h7-10,14H,2-6,11-12H2,1H3,(H2,17,18,19)

InChI Key

CWEHNGYOJBQWCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=NCN(CN2)C3CCCCC3

Origin of Product

United States

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